

(Bromomethyl)germane: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Bromomethyl)germane

Cat. No.: B15476922

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Disclaimer: The following document is a theoretical guide based on analogous compounds and established synthetic methodologies. As of the latest literature review, "

(Bromomethyl)germane" ($\text{GeH}_3\text{CH}_2\text{Br}$) is not a well-characterized compound, and no CAS number has been assigned. The information provided herein is intended as a starting point for research and should be used with a clear understanding of its predictive nature.

This technical guide provides a comprehensive overview of the predicted identifiers, properties, and a hypothetical synthetic protocol for **(Bromomethyl)germane**. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organometallic chemistry.

Identifiers and Nomenclature

Due to the lack of experimental data for **(Bromomethyl)germane**, this section provides its predicted identifiers. For comparative purposes, the known identifiers for the related compound, Bromotrimethylgermane, are also presented.

Identifier Type	(Bromomethyl)germane (Predicted)	Bromotrimethylgermane (Reference)
IUPAC Name	(Bromomethyl)germane	Bromo(trimethyl)germane[1]
Molecular Formula	CH ₅ BrGe	C ₃ H ₉ BrGe[1]
SMILES	C(Br)[GeH3]	C--INVALID-LINK--(C)Br[1]
InChI	InChI=1S/CH5BrGe/c2-1-3/h1H2,3H3	InChI=1S/C3H9BrGe/c1-5(2,3)4/h1-3H3[1]
CAS Number	Not Assigned	1066-37-1[1]

Predicted Physicochemical and Spectroscopic Properties

The following table summarizes the predicted properties of **(Bromomethyl)germane**. These are estimations based on the known properties of analogous germane and brominated compounds.

Property	Predicted Value / Characteristics
Molecular Weight	173.56 g/mol
Appearance	Likely a colorless liquid or gas at room temperature.
Boiling Point	Predicted to be higher than germane (-88 °C)[2] [3] but lower than bromotrimethylgermane (114 °C).
Stability	Expected to be sensitive to air, moisture, and light. May be thermally unstable.
¹ H NMR	- -CH ₂ -Br: Predicted chemical shift around 2.5-3.5 ppm (singlet).- -GeH ₃ : Predicted chemical shift around 3.0-4.0 ppm (singlet), potentially showing coupling to Germanium isotopes.
¹³ C NMR	- -CH ₂ -Br: Predicted chemical shift around 10-20 ppm.
Mass Spectrometry	A characteristic isotopic pattern for Bromine (⁷⁹ Br and ⁸¹ Br in ~1:1 ratio) and Germanium (⁷⁰ Ge, ⁷² Ge, ⁷³ Ge, ⁷⁴ Ge, ⁷⁶ Ge) would be expected.
Infrared (IR) Spectroscopy	- Ge-H stretch: Expected around 2100 cm ⁻¹ .- C-H stretch: Expected around 2900-3000 cm ⁻¹ .- C-Br stretch: Expected in the fingerprint region.

Hypothetical Synthesis Protocol

The most plausible synthetic route to **(Bromomethyl)germane** is the reaction of a germanium halide with diazomethane. This method has been successfully employed for the synthesis of chloromethyl derivatives of germanium. The following is a hypothetical experimental protocol adapted from established procedures for analogous reactions.

Reaction Scheme: $\text{GeH}_3\text{Br} + \text{CH}_2\text{N}_2 \rightarrow \text{GeH}_3\text{CH}_2\text{Br} + \text{N}_2$

WARNING: Diazomethane is highly toxic, carcinogenic, and potentially explosive. This synthesis should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions, including the use of non-ground glass joints and a blast shield.

Materials:

- Bromogermane (GeH_3Br)
- Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)
- Potassium hydroxide (KOH)
- Diethyl ether (anhydrous)
- Dry ice/acetone bath

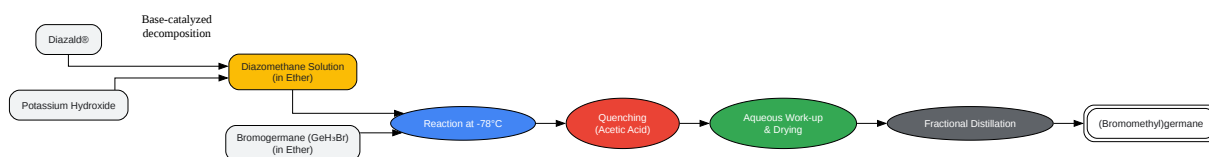
Procedure:

- **Preparation of Diazomethane Solution:** An ethereal solution of diazomethane is first prepared by the base-catalyzed decomposition of Diazald®. A standard procedure for this can be found in Organic Syntheses. The generated diazomethane solution should be kept cold (0 °C) and used immediately.
- **Reaction Setup:** A flame-dried, three-necked flask equipped with a dropping funnel, a low-temperature thermometer, and a nitrogen inlet is charged with a solution of bromogermane in anhydrous diethyl ether. The flask is cooled to -78 °C using a dry ice/acetone bath.
- **Reaction:** The cold ethereal solution of diazomethane is added dropwise to the bromogermane solution with gentle stirring. The reaction progress should be monitored by the evolution of nitrogen gas. The rate of addition should be controlled to maintain the reaction temperature below -70 °C.
- **Work-up:** Once the addition is complete, the reaction mixture is allowed to slowly warm to room temperature. Any excess diazomethane should be quenched by the careful addition of a weak acid (e.g., acetic acid) until the yellow color of diazomethane disappears. The resulting mixture is then washed with water and dried over anhydrous magnesium sulfate.

- Purification: The product, **(Bromomethyl)germane**, would likely be purified by fractional distillation under reduced pressure.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of **(Bromomethyl)germane**.



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Caption: Proposed synthetic workflow for **(Bromomethyl)germane**.

Applications in Drug Development and Research

While **(Bromomethyl)germane** itself is not a known therapeutic agent, the introduction of organogermanium moieties into bioactive molecules is an area of interest in medicinal chemistry. Germanium-containing compounds have been investigated for their potential as anticancer, antiviral, and immunomodulatory agents. The trifluoromethyl group, a bioisostere for other functionalities, is known to enhance properties like metabolic stability and membrane permeability in drug candidates[4]. Similarly, the incorporation of a bromomethylgermane group could be explored to modulate the physicochemical and pharmacokinetic properties of drug leads.

The reactivity of the C-Br bond in **(Bromomethyl)germane** would also make it a potentially useful building block in organic synthesis, allowing for the introduction of the germylmethyl group (-CH₂GeH₃) onto various molecular scaffolds.

Conclusion

(Bromomethyl)germane represents an unexplored area of organogermanium chemistry. This technical guide provides a theoretical framework for its identification, properties, and synthesis, based on the known chemistry of related compounds. It is hoped that this document will serve as a valuable resource for researchers interested in exploring the synthesis and potential applications of this novel compound. All experimental work should be approached with caution, particularly concerning the handling of diazomethane.

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- To cite this document: BenchChem. [(Bromomethyl)germane: A Technical Guide for the Research Professional]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15476922#bromomethyl-germane-cas-number-and-identifiers]

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